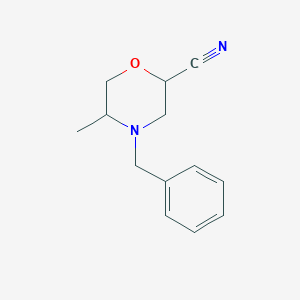

4-Benzyl-5-methylmorpholine-2-carbonitrile

Description

Contextualization within Heterocyclic Chemistry

Morpholine (B109124), with its chemical formula O(CH₂CH₂)₂NH, is a saturated heterocycle that is considered a privileged structure in medicinal chemistry. nih.govwikipedia.org This designation is given to molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in successful drugs. The morpholine ring's ability to improve pharmacokinetic properties, such as solubility and brain permeability, makes it an attractive component in drug design. nih.gov The specific compound, 4-Benzyl-5-methylmorpholine-2-carbonitrile, belongs to this important class, featuring a benzyl (B1604629) group on the nitrogen (position 4), a methyl group at position 5, and a synthetically versatile carbonitrile (cyano) group at position 2.

Table 1: Chemical Data for this compound

| Identifier | Value |

|---|---|

| CAS Number | 1823637-80-4 biosynth.com |

| Molecular Formula | C₁₃H₁₆N₂O uni.lu |

| Molecular Weight | 216.28 g/mol biosynth.com |

| SMILES | CC1COC(CN1CC2=CC=CC=C2)C#N uni.lu |

| InChIKey | VRTSOOQJIPJZTJ-UHFFFAOYSA-N uni.lu |

Significance of the Nitrile Moiety in Chemical Transformations

The nitrile, or cyano (-C≡N), group is one of the most versatile functional groups in organic synthesis. researchgate.net Characterized by a carbon-nitrogen triple bond, the nitrile group's carbon atom is electrophilic, making it susceptible to a wide range of nucleophilic addition reactions. wikipedia.orglibretexts.org This reactivity allows for the transformation of the nitrile into numerous other important functional groups.

Key transformations include:

Hydrolysis: Under acidic or basic conditions, nitriles can be hydrolyzed first to carboxamides and then to carboxylic acids. wikipedia.org

Reduction: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. wikipedia.orglibretexts.org

Reaction with Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the nitrile carbon to form ketones after a hydrolysis workup. wikipedia.orgfiveable.me

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form a variety of heterocyclic rings, such as thiazoles, pyridines, and tetrazoles. researchgate.netnumberanalytics.comnumberanalytics.com

This transformative potential makes the nitrile group a valuable synthetic handle, providing a gateway to diverse molecular architectures. researchgate.net In medicinal chemistry, the nitrile group itself can act as a key interacting element, forming hydrogen bonds or polar interactions within the active sites of biological targets, and has been employed as a "warhead" in the design of covalent inhibitors. nih.gov

Table 2: Common Chemical Transformations of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid wikipedia.org |

| Reduction | LiAlH₄ then H₂O; or H₂, catalyst | Primary Amine libretexts.org |

| Grignard Reaction | 1. RMgX 2. H₃O⁺ | Ketone fiveable.me |

| Cycloaddition | 1,3-Dipoles | Five-membered heterocycles numberanalytics.com |

Stereochemical Considerations in Morpholine Synthesis

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining a compound's biological activity. numberanalytics.com The morpholine ring typically adopts a stable chair conformation, similar to cyclohexane. cdnsciencepub.com When substituents are present on the ring, as in this compound, multiple stereoisomers are possible. The spatial relationship between these substituents (e.g., cis or trans) can profoundly impact how the molecule interacts with its biological target.

Consequently, modern synthetic strategies for morpholine derivatives place a strong emphasis on stereoselectivity—the ability to selectively produce one stereoisomer over others. semanticscholar.org A variety of stereoselective methods have been developed, including:

Substrate-controlled synthesis , where the existing stereocenters in a starting material, such as an enantiomerically pure amino alcohol, direct the stereochemical outcome of the cyclization. nih.gov

Reagent-controlled synthesis , where a chiral catalyst or reagent is used to favor the formation of a specific stereoisomer. organic-chemistry.org

Intramolecular reactions , such as reductive etherification or oxyamination, which can proceed with high diastereoselectivity to yield specific cis or trans products. nih.govacs.org

These advanced synthetic techniques are essential for accessing stereochemically pure morpholine derivatives for evaluation in biological systems. nih.gov

Historical Perspective of Morpholine-2-carbonitrile Synthesis and Related Structural Analogs

The parent compound, morpholine, was first synthesized and named in the late 19th century by Ludwig Knorr. wikipedia.org Early industrial production methods involved the dehydration of diethanolamine (B148213) with sulfuric acid or the reaction of diethylene glycol with ammonia (B1221849) at high temperatures and pressures. wikipedia.orgnih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

4-benzyl-5-methylmorpholine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-11-10-16-13(7-14)9-15(11)8-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTSOOQJIPJZTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1CC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 Benzyl 5 Methylmorpholine 2 Carbonitrile

Reactions at the Nitrile Group

The nitrile, or cyano (-C≡N), group is a versatile functional group that participates in a variety of chemical transformations. Its reactivity is primarily centered around the electrophilic carbon atom and the pi systems of the triple bond.

Hydrolysis to Carboxylic Acid Derivatives (e.g., Amides, Carboxylic Acids)

The nitrile group of 4-Benzyl-5-methylmorpholine-2-carbonitrile can be hydrolyzed to yield carboxylic acid derivatives. This transformation can proceed under either acidic or basic conditions, typically involving heating with an aqueous solution.

Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid. The reaction proceeds through the intermediate formation of an amide, which is then further hydrolyzed to the corresponding carboxylic acid, 4-Benzyl-5-methylmorpholine-2-carboxylic acid, and an ammonium salt.

In alkaline hydrolysis, the nitrile is heated with a base such as sodium hydroxide solution. This process initially forms the salt of the carboxylic acid (e.g., sodium 4-benzyl-5-methylmorpholine-2-carboxylate) and ammonia (B1221849) gas. To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid.

| Reaction Condition | Intermediate Product | Final Product |

| Acidic Hydrolysis (e.g., aq. HCl, heat) | 4-Benzyl-5-methylmorpholine-2-carboxamide | 4-Benzyl-5-methylmorpholine-2-carboxylic acid |

| Alkaline Hydrolysis (e.g., aq. NaOH, heat) | Sodium 4-benzyl-5-methylmorpholine-2-carboxylate | 4-Benzyl-5-methylmorpholine-2-carboxylic acid (after acidification) |

Reduction to Amine Derivatives

The nitrile group can be reduced to a primary amine, specifically a (4-Benzyl-5-methylmorpholin-2-yl)methanamine. This transformation is a valuable synthetic route for the preparation of primary amines from nitriles. Several reducing agents and methods can be employed for this purpose.

Catalytic hydrogenation is a common and efficient method. This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. wikipedia.org Typical catalysts for this reaction include Raney nickel, platinum oxide (PtO₂), or palladium on carbon (Pd/C). wikipedia.org The reaction conditions, such as solvent, temperature, and pressure, can be optimized to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.org

Alternatively, chemical reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that effectively converts nitriles to primary amines. chemguide.co.ukjove.com The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to yield the final amine product. libretexts.org Other hydride reagents like diborane (B₂H₆) can also be utilized for this reduction. wikipedia.org

| Reagent/Method | Description | Product |

| Catalytic Hydrogenation (H₂/Catalyst) | Hydrogen gas with a metal catalyst (e.g., Raney Ni, Pd/C, PtO₂). wikipedia.org | (4-Benzyl-5-methylmorpholin-2-yl)methanamine |

| Lithium Aluminum Hydride (LiAlH₄) | A potent hydride-based reducing agent, used in ethereal solvents. chemguide.co.ukjove.com | (4-Benzyl-5-methylmorpholin-2-yl)methanamine |

| Diborane (B₂H₆) | A chemical reducing agent for the conversion of nitriles to amines. wikipedia.org | (4-Benzyl-5-methylmorpholin-2-yl)methanamine |

Nucleophilic Addition Reactions (e.g., Grignard Reactions, Alcohol Additions)

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. Grignard reagents (R-MgX), which are strong carbon-based nucleophiles, can add to the nitrile to form an intermediate imine anion after the initial addition. This intermediate, upon acidic hydrolysis, yields a ketone. For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would, after hydrolysis, produce 1-(4-Benzyl-5-methylmorpholin-2-yl)ethan-1-one.

Alcohols can also act as nucleophiles, particularly under acidic or basic catalysis, to add to the nitrile group. This reaction can lead to the formation of iminoethers (also known as imidates).

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. For example, nitriles can react with nitrile oxides in a [3+2] cycloaddition to form oxadiazole rings. While specific studies on this compound are not available, this represents a potential pathway for the synthesis of more complex heterocyclic systems derived from this starting material.

Reactivity of the Morpholine (B109124) Ring System

The morpholine ring itself is generally stable. However, the presence of the benzyl (B1604629) substituent provides a site for further chemical modification.

Electrophilic Aromatic Substitution on the Benzyl Moiety

The benzyl group attached to the nitrogen atom of the morpholine ring contains an aromatic phenyl ring that can undergo electrophilic aromatic substitution (EAS). The methylene bridge (-CH₂-) connecting the phenyl ring to the morpholine nitrogen acts as an electron-donating group through induction and hyperconjugation. libretexts.org This electron-donating nature activates the aromatic ring, making it more reactive towards electrophiles than benzene itself. wikipedia.org

The activating effect of the benzyl group directs incoming electrophiles primarily to the ortho and para positions of the phenyl ring. libretexts.orgwikipedia.org Common electrophilic aromatic substitution reactions that can be anticipated for the benzyl moiety of this compound are outlined below.

| Reaction | Reagents | Electrophile | Expected Major Products |

| Nitration | Concentrated HNO₃, Concentrated H₂SO₄ | Nitronium ion (NO₂⁺) | 4-(2-Nitrobenzyl)-5-methylmorpholine-2-carbonitrile and 4-(4-Nitrobenzyl)-5-methylmorpholine-2-carbonitrile |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halonium ion (Br⁺ or Cl⁺) | 4-(2-Bromobenzyl)-5-methylmorpholine-2-carbonitrile and 4-(4-Bromobenzyl)-5-methylmorpholine-2-carbonitrile |

| Sulfonation | Fuming H₂SO₄ (SO₃) | Sulfur trioxide (SO₃) | 2-((4-(Cyanomethyl)-2-methylmorpholino)methyl)benzenesulfonic acid and 4-((4-(Cyanomethyl)-2-methylmorpholino)methyl)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Carbocation (R⁺) | Ortho- and para-alkylated benzyl derivatives |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Acylium ion (R-CO⁺) | Ortho- and para-acylated benzyl derivatives |

It is important to note that Friedel-Crafts reactions can be limited if the aromatic ring is strongly deactivated or if the nitrogen atom of the morpholine ring complexes with the Lewis acid catalyst. libretexts.org

N-Substituent Modifications

A primary avenue for the structural modification of morpholine derivatives involves the manipulation of the N-substituent. In the case of this compound, the benzyl group can be removed to provide a secondary amine, which serves as a versatile intermediate for further functionalization.

N-Debenzylation:

The removal of the N-benzyl group is a common strategy to introduce alternative substituents at the nitrogen atom. While specific studies on this compound are not extensively documented, methodologies applied to structurally similar N-benzylmorpholine derivatives are highly relevant. One established method for N-debenzylation is catalytic hydrogenolysis. However, for compounds containing other reducible functional groups, alternative chemical methods are employed.

A patent describing the debenzylation of the closely related (2R)-2-((R)-[4-methylphenyl]{[2-methoxyphenyl]thio}methyl)-4-benzylmorpholine highlights a procedure using α-chloroethyl chloroformate followed by treatment with methanol. This two-step process effectively removes the benzyl group, yielding the corresponding secondary amine. google.com Another approach involves the use of potassium tert-butoxide in DMSO with an oxygen atmosphere, which has been shown to be effective for the N-debenzylation of various nitrogen-containing heterocycles.

These debenzylated morpholine-2-carbonitrile intermediates are valuable precursors for the introduction of a wide array of substituents at the nitrogen atom, allowing for the synthesis of libraries of compounds with diverse electronic and steric properties.

Ring-Opening and Rearrangement Pathways

The morpholine ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, providing access to acyclic and alternative heterocyclic scaffolds.

Oxidative Ring-Opening:

Visible light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond in morpholine derivatives has been developed as a mild and efficient method for ring-opening. This process typically uses O₂ as the final oxidant and avoids the need for transition metals or harsh reagents. google.com Such a transformation applied to this compound would be expected to yield functionalized amino ether derivatives.

Rearrangement Reactions:

While specific rearrangement pathways for this compound have not been detailed in the literature, related heterocyclic systems can undergo rearrangements such as the Stevens or Sommelet-Hauser rearrangements under basic conditions. These transformations typically involve the formation of an ylide intermediate followed by a nih.govacs.org- or google.comacs.org-sigmatropic shift.

Stereochemical Stability and Epimerization Studies

The stereocenters at the C2 and C5 positions of this compound are crucial determinants of its three-dimensional structure and, consequently, its biological activity. The stability of these stereocenters and the potential for epimerization are therefore of significant interest.

General studies on substituted morpholines have shown that epimerization can be induced under certain conditions. For instance, visible light-mediated, diastereoselective epimerization of morpholines to their more thermodynamically stable isomers has been reported. nih.gov This process often proceeds via a reversible hydrogen atom transfer (HAT) mechanism, facilitated by a photocatalyst and a suitable HAT reagent. acs.org

In the context of this compound, the relative stability of the cis and trans diastereomers (with respect to the substituents at C2 and C5) would influence the equilibrium of such an epimerization. The presence of the nitrile group at C2, being an electron-withdrawing group, might influence the stability of adjacent stereocenters. However, it is noted that morpholines with stereocenters adjacent to electron-withdrawing substituents like a nitrile could be prone to some degree of racemization or epimerization under standard synthesis conditions. chemrxiv.org

Derivatization for Advanced Synthetic Building Blocks

This compound and its derivatives serve as valuable building blocks for the synthesis of more complex molecules. The nitrile group and the morpholine scaffold offer multiple points for chemical modification.

Transformations of the Nitrile Group:

The carbonitrile group at the C2 position is a versatile functional handle that can be converted into a variety of other functionalities. For example, reduction of the nitrile can yield a primary amine (aminomethyl group), which can be further elaborated. Hydrolysis of the nitrile can produce a carboxylic acid or an amide, providing access to a different class of derivatives.

A patent for related benzyl morpholine derivatives describes the reaction of 4-benzyl-2-cyanomorpholine with Grignard reagents. google.com This reaction transforms the nitrile group into a ketone, which can then be further modified, for instance, by reduction to an alcohol. This demonstrates a powerful method for carbon-carbon bond formation at the C2 position. google.com

Utilization of the Morpholine Scaffold:

The morpholine ring itself is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties. acs.orglifechemicals.com Derivatives of this compound, obtained through the modifications described above, can be used as key intermediates in the synthesis of biologically active compounds. The combination of the chiral morpholine core with diverse substituents introduced via N-debenzylation and nitrile group transformations allows for the creation of a wide range of molecular architectures for drug discovery and development.

Computational and Theoretical Investigations of 4 Benzyl 5 Methylmorpholine 2 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the analysis of electronic structures. Through DFT, key parameters that govern the reactivity and stability of 4-Benzyl-5-methylmorpholine-2-carbonitrile can be determined.

Molecular Geometry Optimization

The foundational step in any computational analysis is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. The resulting optimized geometry provides a realistic three-dimensional representation of the molecule, which is crucial for the accuracy of all subsequent electronic property calculations.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a pivotal role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests a more reactive species. For this compound, the spatial distribution of the HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

Interactive Table: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific energy values are dependent on the level of theory and basis set used in the DFT calculations. The table is interactive and can be updated as specific research findings become available.

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is color-coded to represent different regions of electrostatic potential. For this compound, regions of negative potential (typically colored in shades of red) indicate areas rich in electrons and susceptible to electrophilic attack, such as the vicinity of the oxygen and nitrogen atoms. Conversely, regions of positive potential (colored in shades of blue) denote electron-deficient areas that are prone to nucleophilic attack.

Conformational Analysis and Energy Minima

The flexibility of the morpholine (B109124) ring and the presence of rotatable bonds in the benzyl (B1604629) and methyl substituents mean that this compound can exist in multiple conformations. A thorough conformational analysis is necessary to identify the different stable conformers and their relative energies. This process typically involves systematically rotating the key dihedral angles and performing geometry optimizations for each resulting structure to locate all the energy minima on the potential energy surface. The results of this analysis are crucial for understanding which conformations are most likely to be present under given conditions and how the molecule's shape influences its properties and interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface for a proposed reaction involving this compound, transition states can be located and their energies calculated. This information allows for the determination of activation barriers and reaction rates, providing valuable insights into the feasibility and pathways of various chemical transformations. For instance, the reactivity of the nitrile group or the susceptibility of the benzyl group to substitution could be explored through such computational studies.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods such as Density Functional Theory (DFT) are instrumental in predicting its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are crucial for the structural elucidation and characterization of the compound.

The process of predicting NMR spectra typically involves the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). uantwerpen.be This approach calculates the isotropic magnetic shielding constants for each nucleus, which are then converted into chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory and the inclusion of solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). For complex molecules, a conformational search is a necessary preliminary step to identify the lowest energy conformers, as the predicted spectrum is a Boltzmann-weighted average of the spectra of these conformers.

Vibrational frequency analysis, which corresponds to Infrared (IR) and Raman spectroscopy, is also commonly performed using DFT methods. These calculations yield the harmonic vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore typically scaled by an empirical factor to improve agreement with experimental data. The Potential Energy Distribution (PED) analysis can be used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsional vibrations of the chemical bonds and functional groups within the molecule.

Below are tables of hypothetical predicted ¹H and ¹³C NMR chemical shifts and selected vibrational frequencies for this compound, based on computational methodologies and data from structurally related compounds.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl-CH₂ | 3.6 - 3.8 | 55 - 60 |

| Phenyl-CH | 7.2 - 7.4 | 127 - 130 |

| Morpholine-CH (adjacent to N) | 2.5 - 3.0 | 50 - 55 |

| Morpholine-CH (adjacent to O) | 3.5 - 4.0 | 65 - 70 |

| Morpholine-CH (at C5) | 2.8 - 3.2 | 58 - 63 |

| Methyl-CH₃ | 1.0 - 1.3 | 15 - 20 |

| Morpholine-CH (at C2) | 4.5 - 4.8 | 40 - 45 |

| Cyano-C | - | 115 - 120 |

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C≡N stretch | 2240 - 2260 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C-O-C stretch (ether) | 1070 - 1150 |

| C-N stretch | 1100 - 1200 |

| Benzene ring skeletal vibrations | 1450 - 1600 |

Quantitative Structure-Property Relationship (QSPR) Studies (excluding prohibited properties)

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a specific property of interest. These models are valuable for predicting the properties of new or untested molecules, thereby guiding chemical synthesis and screening efforts. For this compound, QSPR models could be developed to predict a range of physicochemical properties, such as chromatographic retention times, solubility, or melting point.

The development of a QSPR model involves several key steps. First, a dataset of molecules with known property values is assembled. For each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and electronic (e.g., dipole moment, partial charges) features.

Once the descriptors are calculated, a mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Artificial Neural Networks (ANN) or Support Vector Machines (SVM). The goal is to find a statistically significant correlation between a subset of the calculated descriptors and the property being studied. The predictive power of the resulting model is then rigorously validated using both internal and external validation techniques to ensure its robustness and generalizability.

For a class of compounds like substituted morpholines, a hypothetical QSPR study could aim to predict a property such as the octanol-water partition coefficient (logP), a measure of lipophilicity. A simplified, hypothetical MLR model for predicting logP for a series of morpholine derivatives might take the following form:

logP = c₀ + c₁(MW) + c₂(TPSA) + c₃(logS)

Where:

MW is the molecular weight.

TPSA is the topological polar surface area.

logS is the predicted aqueous solubility.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Below is an illustrative table of molecular descriptors that could be used in a QSPR study of this compound and related compounds.

| Descriptor Type | Descriptor Example | Hypothetical Value for this compound |

| Constitutional | Molecular Weight | ~230 g/mol |

| Topological | Wiener Index | Varies based on calculation |

| Geometrical | Molecular Surface Area | Varies based on conformation |

| Electronic | Dipole Moment | Varies based on conformation |

| Physicochemical | Topological Polar Surface Area (TPSA) | ~40 Ų |

Such QSPR models, once validated, can be powerful predictive tools in the rational design of new morpholine derivatives with desired physicochemical properties.

Applications in Organic Synthesis and Materials Science Non Biological Contexts

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral morpholine (B109124) derivatives are highly valued as building blocks in asymmetric synthesis, enabling the construction of complex, stereochemically defined molecules. lifechemicals.comenamine.net The stereocenters present in the morpholine ring of 4-Benzyl-5-methylmorpholine-2-carbonitrile make it an attractive synthon for creating enantiomerically pure target molecules. The development of new drugs increasingly relies on the use of such chiral building blocks to ensure stereospecific interactions with biological targets. enamine.netnih.gov

The synthesis of complex chiral molecules often involves leveraging existing stereocenters to induce chirality in subsequent reaction steps. The defined stereochemistry of the methyl and carbonitrile substituents on the morpholine ring can direct the approach of reagents, allowing for diastereoselective transformations. This strategy is crucial in the synthesis of natural products and pharmaceutical agents where specific stereoisomers are required for biological activity. portico.orgnih.gov The benzyl (B1604629) group on the nitrogen atom also plays a crucial role, not only by providing steric bulk that can influence the stereochemical outcome of reactions but also by serving as a protecting group that can be removed under specific conditions to allow for further functionalization.

Table 1: Key Structural Features and Their Implications in Asymmetric Synthesis

| Feature | Implication |

| Chiral Morpholine Core | Provides a rigid scaffold with defined stereocenters. |

| C-2 Nitrile Group | Can be converted to other functional groups (e.g., amines, carboxylic acids). |

| C-5 Methyl Group | Influences the conformation of the ring and the stereochemical outcome of reactions. |

| N-Benzyl Group | Acts as a sterically directing group and a removable protecting group. |

Precursor to Other Heterocyclic Systems

The nitrile functionality in this compound is a versatile functional group that can be chemically transformed into a variety of other moieties, making the compound a valuable precursor for diverse heterocyclic systems. The conversion of nitriles is a fundamental strategy in organic synthesis for creating more complex structures. nih.gov

For instance, the nitrile group can be:

Reduced to a primary amine, which can then be used to construct larger nitrogen-containing heterocycles through cyclization reactions.

Hydrolyzed to a carboxylic acid, providing a handle for amide bond formation or other condensation reactions.

Reacted with organometallic reagents to form ketones, which are themselves versatile intermediates.

A patent for related benzyl morpholine derivatives describes the use of 4-benzyl-morpholine-2-carbonitrile as an intermediate, highlighting the industrial relevance of this class of compounds as precursors. google.com The transformation of the nitrile group allows for the elaboration of the morpholine scaffold into more complex drug-like molecules or functional materials. nih.gov

Applications in Catalyst Design and Ligand Development (excluding biological catalysis)

The nitrogen and oxygen atoms within the morpholine ring of this compound possess lone pairs of electrons that can coordinate with metal centers, suggesting its potential use as a ligand in catalysis. Chiral ligands are essential for asymmetric catalysis, a powerful tool for producing enantiomerically enriched compounds. nih.gov

While direct applications of this specific compound in catalysis are not widely reported, the broader class of chiral morpholine derivatives has been explored for this purpose. The rigid conformation of the morpholine ring can create a well-defined chiral environment around a metal catalyst, which can effectively control the stereoselectivity of a reaction. The substituents on the morpholine ring, such as the benzyl and methyl groups, can be fine-tuned to modify the steric and electronic properties of the resulting metal complex, thereby optimizing its catalytic activity and selectivity.

Table 2: Potential Catalytic Applications Based on Structural Analogs

| Catalytic Reaction | Role of Morpholine-based Ligand |

| Asymmetric Hydrogenation | Creation of a chiral pocket around the metal center to control enantioselectivity. |

| Cross-Coupling Reactions | Stabilization of the active metal catalyst and influence on reaction kinetics. |

| Lewis Acid Catalysis | Formation of chiral Lewis acid complexes to catalyze stereoselective reactions. |

Potential in Advanced Materials Development (e.g., as monomers, structural components)

Morpholine-based structures are increasingly being investigated for their utility in materials science, particularly in the synthesis of functional polymers. e3s-conferences.org The morpholine moiety can be incorporated into polymer backbones or as pendant groups to impart specific properties. For example, polymers containing morpholine units have been explored for applications such as hydrogels for drug release and smart materials that respond to environmental stimuli. squarespace.comscielo.br

Morpholine-2,5-diones, which are related heterocyclic structures, have been used as monomers for the synthesis of biodegradable poly(ester amide)s through ring-opening polymerization. researchgate.netacs.org The nitrile group of this compound could potentially be transformed into a polymerizable group, such as an acrylate or methacrylate, allowing it to be used as a monomer. The resulting polymers would possess the structural features of the parent molecule, including its chirality and the bulky benzyl group, which could influence the physical and mechanical properties of the material, such as its thermal stability and solubility.

The incorporation of such well-defined, chiral structural units into a polymer chain is a promising strategy for the development of advanced materials with applications in areas like chiral separations, specialty coatings, and biocompatible materials. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted morpholines, such as 4-Benzyl-5-methylmorpholine-2-carbonitrile, presents a significant challenge in achieving high stereoselectivity and atom economy. Future research could focus on developing innovative and environmentally benign synthetic strategies.

Current methods for synthesizing substituted morpholines often involve multi-step sequences. nih.gov A promising area of research is the development of one-pot multicomponent reactions . These reactions, where multiple starting materials are combined in a single step to form a complex product, offer significant advantages in terms of efficiency and waste reduction. nih.gov For instance, a one-pot four-component condensation has been successfully used to synthesize polysubstituted dihydropyridines using morpholine (B109124) as a catalyst, suggesting the potential for similar strategies in constructing the morpholine ring itself. researchgate.net

Furthermore, the principles of green chemistry should be a guiding factor in the development of new synthetic routes. This includes the use of inexpensive and environmentally friendly reagents. A recent development in this area is a redox-neutral protocol for converting 1,2-amino alcohols to morpholines using ethylene sulfate and potassium tert-butoxide, which offers a more sustainable alternative to traditional methods. chemrxiv.orgchemrxiv.org Exploring the applicability of such methods to the synthesis of highly substituted morpholines like this compound would be a valuable endeavor.

Another avenue for exploration is the use of photocatalysis . A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes has been shown to produce substituted morpholines under continuous flow conditions, utilizing an inexpensive organic photocatalyst. organic-chemistry.org Adapting such photocatalytic methods could provide a novel and efficient route to the target compound and its derivatives.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| One-Pot Multicomponent Reactions | Multiple bond-forming events in a single step. | Increased efficiency, reduced waste, rapid access to diverse derivatives. |

| Green Chemistry Approaches | Use of non-toxic, inexpensive reagents and mild reaction conditions. | Environmentally friendly, cost-effective, and safer synthesis. |

| Photocatalysis | Use of light to drive chemical reactions. | Novel reactivity, potential for unique stereochemical outcomes, energy efficiency. |

Exploration of Unconventional Reactivity Pathways

The nitrile group and the morpholine ring in this compound offer a rich landscape for exploring unconventional reactivity. Future research could uncover novel transformations and applications by probing the reactivity of these functional groups in concert.

The reactivity of the nitrile group is well-established, but its behavior within the constrained environment of a substituted morpholine ring could lead to unexpected outcomes. For example, intramolecular cyclizations initiated by the activation of the nitrile group could lead to novel fused heterocyclic systems.

The morpholine ring itself can participate in unique reactions . For instance, morpholine enamines are known to be less reactive than their pyrrolidine or piperidine counterparts due to the electronic influence of the oxygen atom. frontiersin.org Investigating the enamine chemistry of this compound could lead to the development of novel organocatalysts or synthetic intermediates with unique reactivity profiles.

Furthermore, the decomposition pathways of the morpholine ring under various conditions (e.g., thermal, oxidative) could be systematically studied. Mechanistic and kinetic studies on the decomposition of morpholine have revealed complex reaction networks leading to various smaller molecules. acs.org Understanding these pathways for a substituted morpholine like this compound could be crucial for its application in high-temperature environments or for designing novel degradation strategies.

Advanced Computational Studies on Stereochemical Control and Reaction Dynamics

Computational chemistry offers powerful tools to understand and predict the behavior of molecules, which can be particularly valuable in the context of complex structures like this compound.

A key challenge in the synthesis of this compound is the control of its stereochemistry . The molecule possesses multiple stereocenters, and achieving a specific stereoisomer is often crucial for its biological activity or material properties. Advanced computational methods, such as Density Functional Theory (DFT), can be employed to model the transition states of potential synthetic reactions. This can provide insights into the factors that govern stereoselectivity and guide the design of new catalysts or reaction conditions to favor the formation of a desired stereoisomer. For example, computational studies have been used to understand the stereochemical outcomes of copper-promoted oxyamination of alkenes to form morpholines. nih.gov

Beyond static modeling, molecular dynamics (MD) simulations can be used to study the conformational flexibility and dynamics of the morpholine ring. These simulations can reveal how the substituents on the ring influence its preferred conformations and how it interacts with its environment, such as solvent molecules or biological targets. Such studies have been applied to understand the binding of morpholine-substituted compounds to biological targets like mTOR. mdpi.com

Furthermore, computational analysis can be used to predict the reaction pathways and mechanisms of novel reactions involving this compound. By mapping the potential energy surfaces of different reaction coordinates, researchers can identify the most likely reaction pathways and intermediates, accelerating the discovery of new chemical transformations. frontiersin.org

Investigation of New Non-Biological Applications based on Structural Features

While morpholine derivatives are well-known for their pharmacological activities, the unique structural features of this compound suggest potential for a range of non-biological applications. e3s-conferences.orge3s-conferences.orgjchemrev.com

The presence of a nitrile group and an aromatic ring makes this compound a candidate for applications in materials science . The nitrile group can participate in polymerization reactions or be converted into other functional groups, such as amines or carboxylic acids, to modify the properties of polymers. The benzyl (B1604629) group can engage in π-π stacking interactions, which could be exploited in the design of organic electronic materials or self-assembling systems.

The morpholine scaffold itself can be used as a building block for the synthesis of complex molecular architectures . For example, morpholine amides have been explored as alternatives to Weinreb amides in organic synthesis due to their high water solubility and stability. thieme-connect.com The specific substitution pattern of this compound could make it a useful chiral auxiliary or ligand in asymmetric catalysis.

Additionally, the ability of the morpholine nitrogen to act as a base or a ligand for metal ions could be explored in the context of catalysis and coordination chemistry . The development of novel catalysts based on this scaffold could lead to new and efficient chemical transformations.

Multicomponent Reactions Incorporating the Morpholine-2-carbonitrile Scaffold

Multicomponent reactions (MCRs) are powerful tools for generating molecular diversity from simple starting materials. nih.gov Designing new MCRs that incorporate the this compound scaffold as a building block could rapidly generate libraries of complex molecules with potential applications in drug discovery and materials science.

One potential approach is to utilize the reactivity of the nitrile group in an isocyanide-based MCR, such as the Ugi or Passerini reaction. nih.govmdpi.com By reacting this compound with an aldehyde, an amine, and an isocyanide (in the case of the Ugi reaction), it might be possible to generate complex peptide-like structures containing the morpholine core.

Another strategy could involve the functionalization of the morpholine ring through an MCR. For example, if the benzyl group were replaced with a reactive functional group, this could serve as a handle for participation in an MCR. The development of such reactions would significantly expand the chemical space accessible from this scaffold.

Furthermore, the morpholine-2-carbonitrile unit itself could potentially be assembled in a multicomponent fashion. Exploring novel MCRs that directly construct this substituted heterocyclic system would be a significant synthetic advancement. The versatility of MCRs in synthesizing diverse heterocyclic systems, such as quinoline derivatives, suggests that similar strategies could be applied to the synthesis of complex morpholines. rsc.org

| Multicomponent Reaction Strategy | Potential Outcome |

| Ugi/Passerini Reaction with Nitrile | Synthesis of complex peptide-like molecules incorporating the morpholine scaffold. |

| MCRs on a Functionalized Morpholine Ring | Rapid generation of a library of diverse morpholine derivatives. |

| MCR for Morpholine-2-carbonitrile Synthesis | A novel and efficient one-pot synthesis of the core scaffold. |

Q & A

Q. What synthetic routes are commonly employed for the preparation of 4-Benzyl-5-methylmorpholine-2-carbonitrile, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with morpholine derivatives. Key steps include benzylation at the 4-position and methylation at the 5-position, followed by nitrile group introduction. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction efficiency .

- Catalysts : Triethylamine or other bases enhance nucleophilic substitution reactions .

- Temperature control : Reactions are often conducted at reflux (80–120°C) to balance reactivity and byproduct formation .

- Purification : Recrystallization or column chromatography ensures ≥95% purity, as validated by melting point consistency and HRMS data .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals for the benzyl (δ 7.2–7.4 ppm, aromatic protons) and methyl groups (δ 1.2–1.5 ppm) on the morpholine ring. The nitrile carbon appears at ~115–120 ppm in ¹³C NMR .

- IR Spectroscopy : Confirm the nitrile group via a sharp absorption band at ~2240 cm⁻¹ .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₅N₂O: 217.1211; observed: 217.1208) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data for stereochemical configurations?

Methodological Answer:

- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts and coupling constants with experimental data to confirm stereochemistry. For example, deviations >0.5 ppm in ¹³C NMR may suggest incorrect diastereomer assignments .

- Molecular docking : Predict interactions of the morpholine ring with biological targets (e.g., enzymes) to validate hypothesized binding modes .

Q. What strategies address discrepancies in reaction yields when scaling up synthesis from lab to pilot plant?

Methodological Answer:

- Batch vs. Flow Chemistry : Transitioning to continuous flow reactors improves heat/mass transfer, reducing side reactions (e.g., hydrolysis of the nitrile group) .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters in real time .

- Byproduct Analysis : LC-MS identifies impurities (e.g., de-benzylated products), guiding solvent or catalyst adjustments .

Q. How can researchers design experiments to probe the biological activity of this compound?

Methodological Answer:

- In-vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains. Compare with structurally similar compounds (e.g., 4-Benzylmorpholine-2-carbaldehyde derivatives) .

- Receptor binding studies : Radioligand displacement assays quantify affinity for CNS targets (e.g., serotonin receptors), leveraging the benzyl group’s lipophilicity for blood-brain barrier penetration .

- SAR Studies : Synthesize analogs (e.g., 5-ethyl or 5-fluoro substitutions) to correlate substituent effects with activity trends .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting HRMS and elemental analysis data for this compound?

Methodological Answer:

- Cross-validation : Repeat elemental analysis (C, H, N) under inert conditions to exclude oxidation artifacts. For HRMS, ensure ionization efficiency (e.g., ESI vs. MALDI) matches the compound’s polarity .

- Isotopic Pattern Analysis : HRMS isotopic clusters (e.g., for Cl/Br-containing analogs) can reveal contamination or incorrect formula assignments .

Experimental Design

Q. What steps ensure reproducibility in synthesizing enantiomerically pure this compound?

Methodological Answer:

- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts during benzylation to induce asymmetry .

- Chiral HPLC : Confirm enantiomeric excess (>99%) using a Chiralpak® column with hexane/isopropanol mobile phase .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions to validate absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.